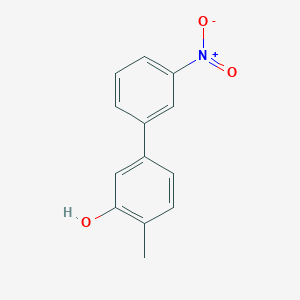
4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% (FMPP-95) is a synthetic compound used in research laboratories and the pharmaceutical industry. It is a white, crystalline solid with a melting point of 136-138°C. FMPP-95 is an aromatic compound with a number of important uses, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as an analytical reagent, and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an aromatic catalyst, promoting the formation of reactive intermediates that can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% are not well understood. It is not known to be toxic or carcinogenic, but its long-term effects have not been studied.
Advantages and Limitations for Lab Experiments
4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. However, it is not soluble in water, so it must be dissolved in organic solvents before use. Additionally, its mechanism of action is not fully understood, so its use in some experiments may be limited.
Future Directions
There are a number of potential future directions for research into 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%. These include further research into its mechanism of action, its potential toxicity, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its solubility in water and other solvents could lead to new uses for 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95%. Finally, research into its use as a catalyst in organic reactions could lead to the development of new synthetic methods.
Synthesis Methods
4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% can be synthesized by a number of different methods. A common method is the reaction of 4-bromo-2-fluoro-5-methoxyphenol with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of 80-90°C for 2-3 hours. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a number of pharmaceuticals, including antifungal and anti-inflammatory drugs. It is also used as an analytical reagent for the determination of trace metals and other compounds. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-2-methylphenol, 95% is used as a catalyst in organic reactions, such as the synthesis of polymers.
properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-6-14(9)16)12-8-11(17-2)4-5-13(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDALPJZAXNLMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683838 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-80-8 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














